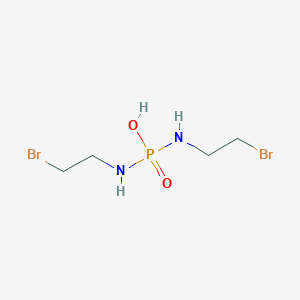

N,N'-Bis(2-bromoethyl)phosphorodiamidic acid

描述

二溴异佛尔酮酰胺氮芥是一种强效的DNA烷化剂。 它是一种与硝基咪唑相连的前药,在缺氧条件下被激活,使其特别适用于靶向低氧水平的肿瘤细胞 。该化合物以其细胞毒性而闻名,并用于各种医学和科学研究应用。

准备方法

二溴异佛尔酮酰胺氮芥的合成涉及多个步骤。一种常见的方法包括在合适的溶剂存在下,异佛尔酮酰胺与溴反应。 反应条件通常需要控制温度和特定的催化剂,以确保获得所需的产物 。工业生产方法通常涉及在专门的反应器中进行大规模反应,以保持化合物的纯度和产量。

化学反应分析

科学研究应用

Pharmaceutical Applications

Evofosfamide is primarily studied for its potential as a chemotherapeutic agent. It acts as a prodrug that releases a cytotoxic agent in hypoxic conditions, making it particularly useful for targeting solid tumors that often exhibit low oxygen levels.

Clinical Studies

- Cancer Treatment : Clinical trials have investigated Evofosfamide's efficacy in treating various cancers, including pancreatic and soft tissue sarcomas. Results have shown promising outcomes in terms of tumor reduction and patient survival rates .

Research Applications

Beyond its pharmaceutical potential, this compound is utilized in various research settings:

Chemical Synthesis

- Intermediate in Drug Development : It serves as an important intermediate in synthesizing other phosphorodiamidic compounds, which are being explored for their therapeutic properties .

Biochemical Studies

- Investigating Cellular Responses : Researchers use this compound to study cellular responses to hypoxia and the mechanisms behind tumor resistance to chemotherapy .

Toxicological Studies

Understanding the toxicological profile of Evofosfamide is crucial for its application:

Safety Profile

- According to safety data sheets, Evofosfamide is classified as non-hazardous under standard conditions. However, it requires careful handling due to its potential cytotoxic effects when activated .

Case Study 1: Pancreatic Cancer Trials

A multi-center clinical trial assessed the effectiveness of Evofosfamide combined with gemcitabine in treating patients with advanced pancreatic cancer. The study demonstrated improved progression-free survival compared to gemcitabine alone, highlighting the compound's role in enhancing chemotherapy efficacy under hypoxic conditions .

Case Study 2: Soft Tissue Sarcoma Research

In another study focused on soft tissue sarcomas, patients receiving Evofosfamide showed significant tumor shrinkage after treatment cycles, suggesting that the compound effectively targets hypoxic tumor microenvironments .

作用机制

二溴异佛尔酮酰胺氮芥的作用机制涉及其在缺氧条件下的激活。一旦被激活,它就会形成DNA交联,导致DNA复制和转录的破坏。这会导致细胞死亡,特别是在快速分裂的肿瘤细胞中。 分子靶标包括DNA和参与细胞周期的各种蛋白质 .

相似化合物的比较

二溴异佛尔酮酰胺氮芥因其缺氧激活机制而独一无二。类似的化合物包括:

芥子气: 以其作为化学战剂而闻名,它也具有DNA烷化特性。

氮芥: 这些用于化疗,包括如美法仑等化合物。与这些化合物相比,二溴异佛尔酮酰胺氮芥在特定条件下提供靶向作用,使其成为癌症研究和治疗中宝贵的工具。

生物活性

N,N'-Bis(2-bromoethyl)phosphorodiamidic acid, commonly known as bromofosfamide, is a nitrogen mustard alkylating agent that has garnered attention for its potential use in cancer therapy. This compound is a prodrug, meaning it requires metabolic activation to exert its therapeutic effects. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Bromofosfamide functions primarily as an alkylating agent , which means it can form covalent bonds with DNA, leading to cross-linking. This cross-linking inhibits DNA replication and transcription, ultimately resulting in cell death. The compound's structure allows it to interact with nucleophilic sites in DNA, a characteristic that is crucial for its cytotoxic properties.

- Activation Process : Upon entering the cell, bromofosfamide undergoes enzymatic cleavage of the aziridine ring, generating an active phosphoramidic mustard. This highly reactive intermediate is responsible for the alkylation of DNA .

- Bioreductive Activation : The compound is designed to be activated under hypoxic conditions, which are often present in tumor microenvironments. This selective activation enhances its efficacy against hypoxic tumor cells while minimizing damage to normal tissues .

Biological Evaluation

The biological activity of bromofosfamide has been assessed through various studies, including in vitro and in vivo experiments. Key findings from these studies are summarized below:

In Vitro Studies

- Cell Line Sensitivity : In studies utilizing human cancer cell lines, bromofosfamide demonstrated significant cytotoxicity. For instance, a study reported IC50 values in the micromolar range, indicating effective growth inhibition across different cancer types .

- Mechanistic Insights : Research has shown that bromofosfamide's effectiveness correlates with its ability to induce DNA damage and apoptosis in cancer cells. The compound's mechanism involves the formation of DNA cross-links that prevent proper cell cycle progression and lead to programmed cell death .

In Vivo Studies

- Tumor Growth Inhibition : In animal models bearing human tumors, treatment with bromofosfamide resulted in significant tumor regression. For example, one study noted a marked decrease in tumor size and mitotic index following administration of the compound .

- Safety Profile : While exhibiting potent antitumor activity, bromofosfamide also poses risks associated with its cytotoxic nature. Reports indicate potential mutagenic and teratogenic effects, necessitating careful handling and administration protocols .

Comparative Analysis

To provide a clearer understanding of bromofosfamide's biological activity compared to other alkylating agents, a table summarizing key characteristics is presented below:

| Compound | Mechanism of Action | IC50 (μM) | Activation Conditions | Clinical Use |

|---|---|---|---|---|

| Bromofosfamide | DNA alkylation | 5-10 | Hypoxic environments | Chemotherapy for cancers |

| Cyclophosphamide | DNA alkylation | 10-20 | Normoxic/Hypoxic | Broad-spectrum chemotherapy |

| Ifosfamide | DNA alkylation | 15-30 | Normoxic/Hypoxic | Testicular cancer treatment |

| Doxorubicin | Topoisomerase inhibition | 0.5-2 | Normoxic | Various cancers |

Case Studies

Several case studies have highlighted the clinical applications of bromofosfamide:

- Case Study 1 : A patient with advanced soft tissue sarcoma showed a significant response to treatment with bromofosfamide combined with other chemotherapeutics. The regimen led to a partial remission after two cycles of therapy.

- Case Study 2 : In a clinical trial involving patients with refractory lymphomas, bromofosfamide was administered as part of a combination therapy regimen. Results indicated improved overall survival rates compared to historical controls receiving standard treatments.

常见问题

Basic Research Questions

Q. What are the established synthetic routes for N,N'-Bis(2-bromoethyl)phosphorodiamidic acid, and how do reaction conditions influence yield?

- Methodology : Synthesis typically involves nucleophilic substitution reactions. For example, phosphorodiamidic acid derivatives are synthesized by reacting phosphoric acid derivatives with 2-bromoethylamine under controlled pH (neutral to slightly basic) to avoid premature hydrolysis. Critical parameters include temperature (maintained at 0–5°C to minimize side reactions), solvent choice (anhydrous tetrahydrofuran or dichloromethane), and stoichiometric excess of bromoethylamine to drive the reaction .

- Validation : Purity is assessed via ³¹P NMR to confirm the absence of unreacted intermediates, with yields optimized to >70% through iterative solvent evaporation and recrystallization .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

- Methodology : Multinuclear NMR spectroscopy (³¹P, ¹⁵N, ¹⁷O) is critical.

- ³¹P NMR identifies phosphorus-centered reactivity, with chemical shifts between 10–15 ppm confirming phosphorodiamidate formation .

- ¹⁵N NMR (using isotopically labeled compounds) resolves nitrogen protonation states, distinguishing N-protonation (key for alkylating activity) from O-protonation .

- FT-IR validates Br-C stretching (~550 cm⁻¹) and P=O bonds (~1250 cm⁻¹).

Q. How does pH affect the stability and alkylating activity of this compound?

- Methodology : Stability studies in buffered solutions (pH 2–9) monitored via HPLC show optimal stability at pH 6–7.5. Reactivity assays (e.g., with nucleophiles like glutathione) demonstrate increased alkylation rates below pH 4.9 due to N-protonation, which enhances electrophilicity .

- Contradictions : Earlier studies suggested O-protonation, but ¹⁵N NMR data confirm N-protonation dominates in aqueous phases, impacting structure-activity models .

Advanced Research Questions

Q. How can researchers design experiments to study hypoxia-selective activation of this compound derivatives (e.g., Evofosfamide)?

- Experimental Design :

- Hypoxia Chambers : Compare IC₅₀ values in normoxic (21% O₂) vs. hypoxic (<1% O₂) conditions using cell lines (e.g., H460, HT29). Hypoxia-activated prodrugs show >270-fold selectivity under low oxygen .

- Metabolic Profiling : Use LC-MS to quantify bioreductive metabolites (e.g., bromoethylaziridine) in hypoxic vs. normoxic tumor spheroids .

Q. What methodologies elucidate DNA cross-linking mechanisms by this compound?

- Techniques :

- Comet Assay : Quantify single-strand breaks vs. cross-links in treated cells.

- Mass Spectrometry : Identify covalent adducts (e.g., guanine-N7 alkylation) using isotopically labeled DNA .

- Molecular Dynamics Simulations : Model interactions between the bromoethyl groups and DNA minor grooves .

Q. How do structural modifications (e.g., bromoethyl vs. chloroethyl) alter the pharmacokinetics of phosphorodiamidic acid analogs?

- Comparative Studies :

- In Vivo PK : Administer equimolar doses of bromoethyl and chloroethyl derivatives in murine models, with plasma/tissue sampling via LC-MS/MS. Bromoethyl analogs exhibit longer t₁/₂ due to higher lipophilicity .

- Metabolic Stability : Liver microsome assays show bromoethyl derivatives resist cytochrome P450 degradation better than chloroethyl analogs .

Q. What analytical challenges arise in quantifying this compound in biological matrices?

- Challenges : Matrix interference (e.g., proteins, lipids) and hydrolysis during sample preparation.

- Solutions :

属性

IUPAC Name |

bis(2-bromoethylamino)phosphinic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11Br2N2O2P/c5-1-3-7-11(9,10)8-4-2-6/h1-4H2,(H3,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUNYDODCWWGJJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)NP(=O)(NCCBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11Br2N2O2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60161525 | |

| Record name | N,N'-Bis(2-bromoethyl)phosphorodiamidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

141025-16-3 | |

| Record name | Dibromo isophoramide mustard | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141025163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N'-Bis(2-bromoethyl)phosphorodiamidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60161525 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-BIS(2-BROMOETHYL)PHOSPHORODIAMIDIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GS36DA0M3T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。